Molecular Weight and Predicted Lipophilicity Comparison: 2-Methoxy-6-(methoxymethyl)pyridine vs. 2-Methoxy-6-methylpyridine
The replacement of the methyl group at the 6-position with a methoxymethyl group increases molecular weight by 24.4% and shifts the predicted LogP from 1.2 to 0.8, indicating a significant increase in polarity and hydrogen-bonding capability . This shift is expected to impact membrane permeability, solubility, and CYP450 interactions in systematic ways.
| Evidence Dimension | Molecular Weight and Predicted LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 153.18 g/mol; XLogP3-AA 0.8 |
| Comparator Or Baseline | 2-Methoxy-6-methylpyridine: MW 123.15 g/mol; XLogP ~1.2 |
| Quantified Difference | ΔMW +24.4%; ΔXLogP -0.4 units |
| Conditions | Predicted values computed by PubChem (XLogP3 3.0) and vendor databases |
Why This Matters
This change in lipophilicity directly influences compound developability and can be the deciding factor when fine-tuning ADME properties in a lead series.
- [1] PubChem. 2-Methoxy-6-(methoxymethyl)pyridine. Compound Summary CID 58863273. View Source
- [2] PubChem. 2-Methoxy-6-methylpyridine. Compound Summary CID 5324773. View Source
